![molecular formula C19H26N4 B14176355 3-(1-Methyl-1H-pyrazol-4-yl)-5-octyl-1H-pyrrolo[2,3-b]pyridine CAS No. 923583-34-0](/img/structure/B14176355.png)
3-(1-Methyl-1H-pyrazol-4-yl)-5-octyl-1H-pyrrolo[2,3-b]pyridine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(1-Methyl-1H-pyrazol-4-yl)-5-octyl-1H-pyrrolo[2,3-b]pyridine is a heterocyclic compound that features a pyrazole ring fused to a pyrrolopyridine core. This compound is of significant interest in medicinal chemistry due to its potential biological activities and its role as a building block in the synthesis of more complex molecules.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1-Methyl-1H-pyrazol-4-yl)-5-octyl-1H-pyrrolo[2,3-b]pyridine typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 1-methyl-1H-pyrazole-4-carbaldehyde with 5-octyl-1H-pyrrole-2-carboxylic acid in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3) to facilitate cyclization .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process .
Analyse Des Réactions Chimiques
Types of Reactions
3-(1-Methyl-1H-pyrazol-4-yl)-5-octyl-1H-pyrrolo[2,3-b]pyridine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction reactions can be carried out using hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C).
Common Reagents and Conditions
Oxidation: KMnO4 in acidic or neutral conditions.
Reduction: H2 gas with Pd/C catalyst.
Substitution: NaH in dimethylformamide (DMF) with alkyl halides.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of reduced derivatives with hydrogenated rings.
Substitution: Formation of alkylated pyrazole derivatives.
Applications De Recherche Scientifique
3-(1-Methyl-1H-pyrazol-4-yl)-5-octyl-1H-pyrrolo[2,3-b]pyridine has diverse applications in scientific research:
Chemistry: Used as a precursor in the synthesis of complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of novel materials and as a catalyst in organic reactions.
Mécanisme D'action
The mechanism of action of 3-(1-Methyl-1H-pyrazol-4-yl)-5-octyl-1H-pyrrolo[2,3-b]pyridine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding domains. These interactions can lead to alterations in cellular signaling pathways, ultimately resulting in the observed biological effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
1-Methyl-1H-pyrazole-4-carbaldehyde: A precursor in the synthesis of the target compound.
5-Octyl-1H-pyrrole-2-carboxylic acid: Another precursor used in the synthesis.
2,6-Bis(1,2,3-triazol-4-yl)pyridine: A structurally related compound with similar applications in coordination chemistry.
Uniqueness
3-(1-Methyl-1H-pyrazol-4-yl)-5-octyl-1H-pyrrolo[2,3-b]pyridine is unique due to its specific combination of a pyrazole ring and a pyrrolopyridine core, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for developing new therapeutic agents and materials .
Propriétés
Numéro CAS |
923583-34-0 |
|---|---|
Formule moléculaire |
C19H26N4 |
Poids moléculaire |
310.4 g/mol |
Nom IUPAC |
3-(1-methylpyrazol-4-yl)-5-octyl-1H-pyrrolo[2,3-b]pyridine |
InChI |
InChI=1S/C19H26N4/c1-3-4-5-6-7-8-9-15-10-17-18(13-21-19(17)20-11-15)16-12-22-23(2)14-16/h10-14H,3-9H2,1-2H3,(H,20,21) |
Clé InChI |
CTBRMXQXABRMBP-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCC1=CC2=C(NC=C2C3=CN(N=C3)C)N=C1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



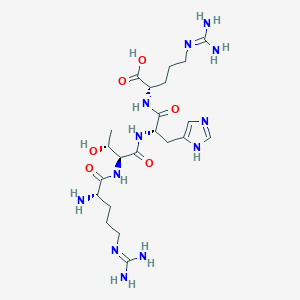
![8-Bromo-9-chloro-6-methyl-2,3,4,5-tetrahydro-1h-pyrido[4,3-b]indole](/img/structure/B14176289.png)
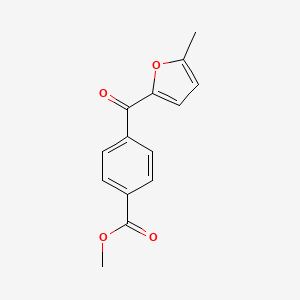
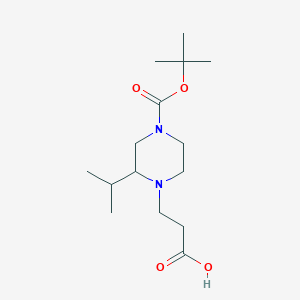
![5-Methyl-N-[2-(pyrrolidin-1-yl)phenyl]thieno[2,3-d]pyrimidin-4-amine](/img/structure/B14176330.png)

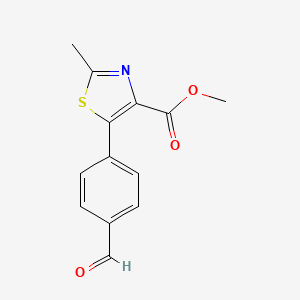


![4-{3-Amino-1-[4-(pyridin-4-yl)phenyl]propyl}phenol](/img/structure/B14176365.png)
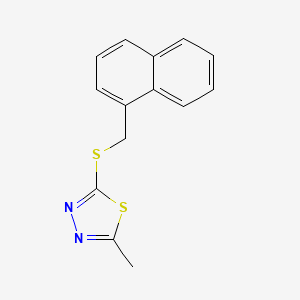

![4-[(5-Methyl-1,2-oxazol-4-yl)amino]naphthalene-1,2-dione](/img/structure/B14176378.png)
